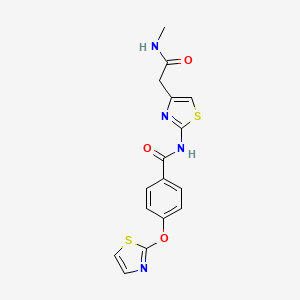
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide, also known as MTOB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MTOB inhibits the activity of nicotinamide adenine dinucleotide (NAD) synthase, an enzyme that plays a key role in the biosynthesis of NAD, an essential coenzyme involved in many cellular processes.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide involves the condensation of 2-aminothiazole with 2-bromoacetyl bromide to form 2-(bromoacetyl)thiazole. This intermediate is then reacted with methylamine to form N-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(bromoacetyl)thiazole. The resulting compound is then reacted with 4-(2-aminoethoxy)benzoic acid to form N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(2-aminoethoxy)benzamide. Finally, this compound is reacted with thionyl chloride and thiazole to form the desired product.
Starting Materials
2-aminothiazole, 2-bromoacetyl bromide, methylamine, 4-(2-aminoethoxy)benzoic acid, thionyl chloride, thiazole
Reaction
2-aminothiazole + 2-bromoacetyl bromide -> 2-(bromoacetyl)thiazole, 2-(bromoacetyl)thiazole + methylamine -> N-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(bromoacetyl)thiazole, N-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(bromoacetyl)thiazole + 4-(2-aminoethoxy)benzoic acid -> N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(2-aminoethoxy)benzamide, N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(2-aminoethoxy)benzamide + thionyl chloride + thiazole -> N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide
作用機序
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide inhibits the activity of NAD synthase, an enzyme that catalyzes the final step in the biosynthesis of NAD. By inhibiting NAD synthase, N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide reduces the levels of NAD, which is required for many cellular processes, including DNA repair, energy metabolism, and signaling pathways. N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide also activates the sirtuin pathway, which is involved in the regulation of cellular metabolism, stress response, and aging.
生化学的および生理学的効果
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has been shown to reduce the levels of NAD in cells and tissues, leading to a reduction in cellular metabolism and energy production. N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide also activates the sirtuin pathway, which has been shown to promote cellular survival and protect against age-related diseases. Furthermore, N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of many diseases.
実験室実験の利点と制限
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has several advantages for lab experiments, including its small size, high potency, and specificity for NAD synthase. N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide is also readily available and can be easily synthesized in large quantities. However, N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has some limitations, including its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity assessments are necessary before using N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide in animal models or clinical trials.
将来の方向性
There are several future directions for the research on N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide. One direction is to investigate the potential therapeutic applications of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide in cancer, metabolic disorders, and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of NAD synthase, which may have fewer off-target effects and greater therapeutic potential. Furthermore, the role of the sirtuin pathway in the cellular response to N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide and other NAD inhibitors should be further investigated. Finally, the safety and efficacy of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide in animal models and clinical trials should be carefully evaluated to determine its potential as a therapeutic agent.
科学的研究の応用
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has been extensively studied for its potential therapeutic applications, including cancer, metabolic disorders, and neurodegenerative diseases. N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has been shown to inhibit the growth of cancer cells by reducing the levels of NAD, which is required for the survival of cancer cells. N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes by reducing NAD levels in adipose tissue. Furthermore, N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has been shown to protect against neurodegeneration in animal models of Alzheimer's disease by reducing NAD levels and activating the sirtuin pathway.
特性
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c1-17-13(21)8-11-9-25-15(19-11)20-14(22)10-2-4-12(5-3-10)23-16-18-6-7-24-16/h2-7,9H,8H2,1H3,(H,17,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQOUCRSGGXAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

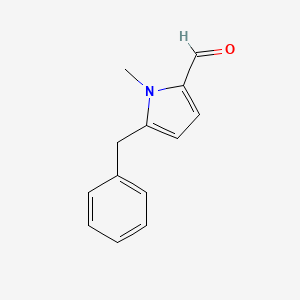
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2458619.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2458621.png)
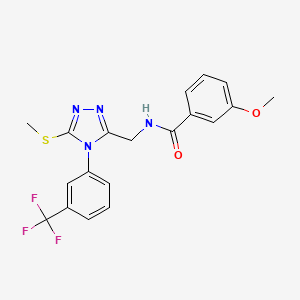
![2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2458626.png)
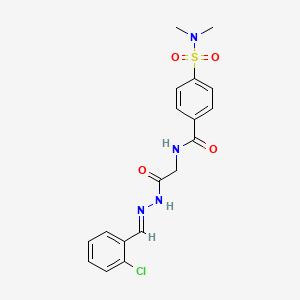
![2-(4-fluorophenyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2458630.png)
![Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B2458631.png)
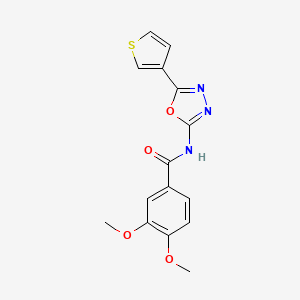
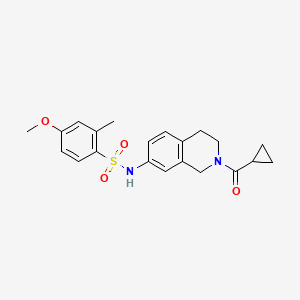
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2458637.png)
![N1-(4-methoxybenzyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2458638.png)
![N'-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2458639.png)
![7-(4-Ethoxyphenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2458640.png)